molecular formula C17H14O3 B12647468 1,4-Anthracenedione, 2-(1-methylethoxy)- CAS No. 89131-28-2

1,4-Anthracenedione, 2-(1-methylethoxy)-

Cat. No.: B12647468
CAS No.: 89131-28-2
M. Wt: 266.29 g/mol
InChI Key: FLGUVXZLKJMWCN-UHFFFAOYSA-N
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Description

1,4-Anthracenedione, 2-(1-methylethoxy)-, is a synthetic anthraquinone derivative characterized by a 9,10-anthracenedione core substituted with a methylethoxy (isopropoxy) group at position 2 and ketone groups at positions 1 and 2. Anthraquinones are known for their planar aromatic structure, enabling DNA intercalation and redox activity, which underpin their roles in antitumor therapies and dye chemistry .

Properties

CAS No.

89131-28-2

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-propan-2-yloxyanthracene-1,4-dione

InChI

InChI=1S/C17H14O3/c1-10(2)20-16-9-15(18)13-7-11-5-3-4-6-12(11)8-14(13)17(16)19/h3-10H,1-2H3

InChI Key

FLGUVXZLKJMWCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,4-Anthracenedione, 2-(1-methylethoxy)- involves its interaction with molecular targets such as DNA topoisomerase II. This interaction leads to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties . The compound also generates free radicals, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key anthraquinone derivatives are compared below based on substituents, antitumor activity, genotoxicity, and mechanisms:

Compound Name Substituents Antitumor Activity (Model) Genotoxicity/DNA Binding Key Findings
1,4-Anthracenedione, 2-(1-methylethoxy)- 2-isopropoxy, 1,4-ketones Not reported in evidence Not reported Hypothesized to exhibit moderate DNA intercalation; isopropoxy may reduce metabolic activation .
HAQ (1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) 1,4-bis(aminoethyl-hydroxyethyl) High (P388 leukemia, L1210) Low chromosome breakage; mutagenic after metabolic activation Lacks lipid peroxidation in vivo; lower acute toxicity than daunorubicin .
DHAQ (1,4-Dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) 1,4-dihydroxy, 5,8-bis(aminoethyl-hydroxyethyl) Curative (B16 melanoma, colon 26) High chromosome damage; more genotoxic than Adriamycin 10x more potent than HAQ; delayed toxicity allows safer therapeutic dosing .
Mitoxantrone 1,4-dihydroxy, 5,8-bis(aminoethyl-hydroxyethyl) dihydrochloride Superior to doxorubicin in murine models Inhibits DNA/RNA synthesis; minimal cardiotoxicity Synergizes with methotrexate/cytarabine; resistance linked to reduced cellular uptake .
Oncocalyxone A 8α-hydroxy, 5-hydroxymethyl, 2-methoxy (natural product) Cytotoxic to human leukemia cells DNA-reactive; cytotoxicity reduced by chlorination/acetylation Polar hydroxyl/methoxy groups critical for DNA binding and activity .

Mechanistic and Pharmacokinetic Differences

  • DNA Binding and Intercalation: Amino-substituted derivatives (e.g., HAQ, DHAQ) exhibit strong DNA binding (ΔTm shifts) and inhibit nucleic acid synthesis, yet antitumor efficacy may involve additional mechanisms like topoisomerase inhibition . The 2-isopropoxy group in the target compound may sterically hinder intercalation, reducing genotoxicity but possibly compromising potency.
  • Metabolic Activation: HAQ requires metabolic activation for mutagenicity, while DHAQ’s hydroxyl groups enhance intrinsic genotoxicity . Anthracenediones with ether groups (e.g., 2-isopropoxy) may resist glucuronidation (UGT1A8 substrate) or undergo oxidative demethylation .
  • Toxicity Profile : Bulky substituents like isopropoxy could mitigate acute toxicity (e.g., convulsions observed with bisalkylAAD) by altering tissue distribution . Mitoxantrone’s dihydroxy groups contribute to its lower cardiotoxicity compared to anthracyclines .

Physicochemical Properties

  • Solubility: Parent 1,4-anthracenedione is water-insoluble .
  • Stability : Ether linkages (e.g., isopropoxy) are less prone to oxidation than hydroxyl groups, enhancing metabolic stability .

Research Implications and Gaps

  • Structure-Activity Relationships (SAR): The 2-position’s substitution pattern (e.g., isopropoxy vs. hydroxy/amino) critically impacts DNA interaction and toxicity.
  • Synergistic Combinations : Mitoxantrone’s success in combination therapies suggests that 2-(1-methylethoxy)- derivatives could be tested with DNA-damaging agents or immune checkpoint inhibitors .
  • Metabolic Profiling : Comparative studies on glucuronidation and oxidative metabolism (e.g., CYP450-mediated) are essential to optimize pharmacokinetics .

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